molecular formula C5H12ClNO3 B6251154 methyl 3-amino-2-hydroxybutanoate hydrochloride CAS No. 123206-26-8

methyl 3-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B6251154
CAS No.: 123206-26-8
M. Wt: 169.61 g/mol
InChI Key: UXXQVTQJOXINIB-UHFFFAOYSA-N
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Description

Contextual Significance as a Chiral Molecule

The importance of methyl 3-amino-2-hydroxybutanoate hydrochloride lies in its identity as a chiral molecule, possessing two stereocenters at the C2 and C3 positions. This inherent chirality makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of other chiral molecules. nih.gov The use of such chiral building blocks is a cornerstone of modern organic synthesis, as it allows for the creation of complex target molecules with a high degree of stereocontrol, often eliminating the need for difficult and costly resolution of racemic mixtures.

The specific arrangement of the amino and hydroxyl groups in this compound provides a versatile scaffold for further chemical modification. These functional groups can be selectively protected, activated, or transformed to introduce new functionalities and build molecular complexity. For instance, the vicinal amino alcohol motif is a common feature in many biologically active natural products and pharmaceuticals. rsc.orgresearchgate.net

The stereochemical integrity of the starting material is paramount, and the different stereoisomers of this compound—derived from L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine—each provide access to a unique set of chiral products. This diversity allows chemists to systematically explore the structure-activity relationships of target molecules by synthesizing all possible stereoisomers.

Historical Perspectives on its Synthetic Utility and Discovery

The history of this compound is intrinsically linked to the broader history of amino acid chemistry, particularly the esterification of amino acids. The foundational work in this area was conducted by Emil Fischer at the beginning of the 20th century. Fischer's method, often referred to as the Fischer-Speier esterification, involved treating an amino acid with an alcohol in the presence of a strong acid catalyst, typically hydrogen chloride. This reaction, which produces the corresponding amino acid ester hydrochloride, was a crucial development for the separation and characterization of amino acids.

Early synthetic applications of this compound were likely focused on peptide synthesis, where the esterification of the carboxylic acid group is a necessary step to prevent it from interfering with peptide bond formation. The hydrochloride salt not only protects the amino group during this process but also improves the handling and solubility of the amino acid derivative. Over time, the utility of this compound has expanded beyond peptide synthesis into its use as a versatile chiral building block for a wide range of complex molecules.

Overview of Research Paradigms and Challenges in its Chemistry

The chemistry of this compound is dominated by the pursuit of stereocontrol. The presence of two adjacent stereocenters presents a significant synthetic challenge: the need to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of reactions involving this molecule.

Key Research Paradigms:

Diastereoselective Synthesis: A primary focus of research is the development of synthetic methods that selectively produce one diastereomer over the others (syn vs. anti). This is often achieved through substrate control, where the existing stereocenters of the molecule direct the stereochemical outcome of a reaction, or through reagent control, where a chiral reagent or catalyst dictates the stereochemistry. Aldol (B89426) reactions and reductions of corresponding keto esters are common strategies where diastereoselectivity is a critical consideration. nih.govacs.org

Protecting Group Strategies: The presence of three functional groups (amino, hydroxyl, and ester) necessitates the use of protecting groups to achieve selective transformations. creative-peptides.com The choice of protecting groups is crucial, as they must be stable under certain reaction conditions and readily removable under others without affecting the rest of the molecule. The interplay of different protecting group strategies is a key aspect of synthetic design. iris-biotech.depeptide.com

Chiral Pool Synthesis: As a member of the chiral pool, this compound is frequently used as a starting material to impart chirality to a target molecule. Research in this area focuses on developing efficient and creative ways to transform this simple building block into complex, stereochemically defined products. nih.gov

Challenges in its Chemistry:

Stereochemical Control: Achieving high levels of diastereo- and enantioselectivity remains a significant challenge. The proximity of the amino and hydroxyl groups can lead to complex stereochemical outcomes, and developing methods that provide complete control is an ongoing area of research. researchgate.net

Functional Group Compatibility: The multiple functional groups can interfere with desired reactions. For example, the nucleophilic amino and hydroxyl groups can compete in reactions, necessitating careful planning of protecting group strategies. nih.gov

Epimerization: Under certain conditions, particularly those involving strong bases or high temperatures, the stereocenters of the molecule can be prone to epimerization, leading to a loss of stereochemical purity.

The following table summarizes some of the key synthetic transformations involving this compound and the associated stereochemical challenges:

TransformationReagents/ConditionsKey Stereochemical Challenge
Reduction of the Ester e.g., LiAlH4, NaBH4Maintaining the stereointegrity of the C2 and C3 centers.
N-Protection e.g., Boc2O, Fmoc-ClAvoiding racemization at the α-carbon (C2).
O-Protection e.g., TBDMSCl, Benzyl (B1604629) bromideAchieving selective protection in the presence of the amino group.
Aldol-type Reactions Using the corresponding aldehydeControlling the diastereoselectivity of the newly formed stereocenter.

Properties

CAS No.

123206-26-8

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 3-amino-2-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(6)4(7)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H

InChI Key

UXXQVTQJOXINIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)O)N.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful platform for the production of complex chiral molecules. These approaches are particularly advantageous for creating stereodefined amino alcohols and their derivatives.

Biocatalysis stands out for its exceptional stereoselectivity, often operating under mild reaction conditions. Enzymes, with their intricately shaped active sites, can distinguish between enantiomers or prochiral centers, leading to the formation of a single desired stereoisomer.

The discovery and improvement of enzymes are crucial for developing efficient biocatalytic processes. A notable example in the synthesis of a structurally related compound, methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate, involved the screening and engineering of a carbonyl reductase. Researchers identified a carbonyl reductase, AxSDR, from Algoriella xinjiangensis that could asymmetrically reduce the corresponding keto ester. nih.gov However, the wild-type enzyme exhibited limited activity.

To enhance its catalytic efficiency, rational design based on computer-aided analysis of the enzyme's active site was employed. This led to the creation of a triple-point variant, G94T/H145Y/Y188L (Mu3), which demonstrated a twofold increase in catalytic efficiency. nih.gov This engineered biocatalyst was highly effective in converting the substrate, showcasing the power of enzyme engineering in tailoring biocatalysts for specific synthetic needs.

Table 1: Engineered Carbonyl Reductase Variants for Stereoselective Reduction

Enzyme Variant Mutations Relative Catalytic Efficiency
Wild-Type AxSDR - 1.0

This table illustrates the improvement in catalytic efficiency of an engineered carbonyl reductase compared to its wild-type counterpart for the synthesis of a related hydroxybutanoate ester.

Understanding the reaction mechanism of biocatalysts is fundamental to their application and improvement. In the case of carbonyl reductases like AxSDR, the stereoselectivity arises from the specific binding of the substrate in the enzyme's active site. Computational docking and molecular dynamics simulations can reveal the key amino acid residues that interact with the substrate and control the stereochemical outcome of the reduction. nih.gov

For transaminases, which are pivotal in the synthesis of chiral amines and amino acids, the reaction proceeds through a ping-pong bi-bi mechanism involving a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov The enzyme first abstracts an amino group from an amino donor to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and a keto acid byproduct. The PMP then transfers the amino group to a keto acid substrate, regenerating the PLP and forming the desired amino acid. nih.govrsc.org The stereoselectivity is dictated by the precise orientation of the substrate within the active site during the amino group transfer.

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and reduced waste. For the synthesis of β-amino acids, a cascade involving a lipase (B570770) and a transaminase has been developed to overcome the challenge of β-keto acid instability. nih.govresearchgate.net

Table 2: Two-Enzyme Cascade for β-Amino Acid Synthesis

Step Enzyme Substrate Product
1 Lipase β-keto ester β-keto acid

This table outlines a sequential enzymatic cascade for the synthesis of β-amino acids from stable β-keto esters.

Hybrid approaches that integrate enzymatic reactions with chemical steps can provide efficient routes to complex molecules. A potential chemoenzymatic route to methyl 3-amino-2-hydroxybutanoate could involve the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral precursor, followed by chemical modifications.

For instance, a transaminase could be used for the asymmetric amination of a suitable β-keto ester, methyl 3-oxo-2-hydroxybutanoate. The challenge of the instability of such a substrate could potentially be addressed by using it in a crude or freshly prepared state, immediately subjecting it to the enzymatic reaction. Alternatively, a hybrid cascade could be envisioned where a chemical catalyst generates the β-keto ester precursor, which is then biotransformed in the same pot.

Biocatalytic Pathways for Stereoselective Synthesis

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides an alternative and powerful means to access enantiomerically pure compounds like methyl 3-amino-2-hydroxybutanoate hydrochloride. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One established approach for the synthesis of β-hydroxy γ-amino acids involves asymmetric aldol (B89426) reactions. nih.gov This methodology could be adapted for the synthesis of the target molecule. For example, a chiral auxiliary-controlled aldol reaction between a suitable ketone enolate and an aldehyde could establish the desired stereochemistry at the C2 and C3 positions. Subsequent chemical transformations would then be required to introduce the amino group and convert the functional groups to the final product.

Another strategy involves the use of chiral metal complexes to catalyze asymmetric transformations. For instance, asymmetric amination of α-hydroxy esters has been achieved using molybdenum-based catalysts in combination with a chiral phosphoric acid. nih.gov This "hydrogen borrowing" catalysis enables the direct conversion of an alcohol to an amine with high enantioselectivity. Applying such a methodology to a precursor like methyl 2,3-dihydroxybutanoate could potentially provide a direct route to the desired amino hydroxy ester.

The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand is a well-established method for the asymmetric synthesis of various α-amino acids. ehu.es While this is primarily used for α-amino acids, modifications of the substrate and reaction conditions could potentially extend this methodology to the synthesis of β-amino acids with controlled stereochemistry.

A practical method for the synthesis of chiral β-amino esters has also been developed through the asymmetric Michael addition of a chiral lithium amide to trisubstituted (E)-α,β-unsaturated esters. researchgate.net This approach allows for the construction of multiple contiguous chiral centers. A similar strategy could be envisioned starting from an appropriately substituted α,β-unsaturated ester to build the carbon skeleton and stereocenters of methyl 3-amino-2-hydroxybutanoate.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds. This approach typically involves the reduction of a prochiral precursor, such as methyl 3-amino-2-oxobutanoate, in the presence of a chiral metal catalyst. The choice of chiral ligand is paramount in achieving high diastereo- and enantioselectivity.

The design and optimization of chiral ligands are central to the success of catalytic asymmetric hydrogenation. Among the most successful ligands are those possessing C2 symmetry, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). Ruthenium (Ru) complexes of BINAP have proven to be particularly effective for the hydrogenation of β-keto esters and related compounds.

The catalytic system often consists of a ruthenium precursor and a chiral bisphosphine ligand. For the hydrogenation of α-amino-β-keto ester hydrochlorides, which are structurally analogous to the precursor of the target molecule, homogeneous chiral nickel-bisphosphine complexes have also been shown to be effective. rsc.org These catalysts can achieve high diastereo- and enantioselectivities through a process of dynamic kinetic resolution.

The general structure of a BINAP-Ru complex allows for a "lock-and-key" interaction with the substrate, where the bulky groups on the BINAP ligand effectively shield one face of the prochiral ketone, directing the hydrogenation to the other face. nih.gov This steric control is the basis for the high levels of asymmetric induction observed.

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation

LigandMetalSubstrate TypeTypical Selectivity
(R)-BINAPRuβ-Keto estersHigh (R)-enantioselectivity
(S)-BINAPRuβ-Keto estersHigh (S)-enantioselectivity
Chiral BisphosphineNiα-Amino-β-keto ester hydrochloridesHigh anti-diastereo- and enantioselectivity

This table is generated based on findings from analogous reactions and serves as an illustrative guide.

The optimization of reaction conditions is crucial for maximizing both the yield and stereoselectivity of the asymmetric hydrogenation. Key parameters include hydrogen pressure, temperature, and the choice of solvent.

Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate. While higher pressures generally lead to faster reactions, the effect on enantioselectivity can vary depending on the specific catalyst-substrate system. For Ru-BINAP catalyzed hydrogenations, pressures can range from atmospheric to over 100 atm. harvard.edu

Temperature: Temperature affects both the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantiomeric excess (ee) by enhancing the energy difference between the diastereomeric transition states. However, this comes at the cost of a slower reaction rate. A careful balance must be struck to achieve both high selectivity and practical reaction times.

Solvent: The choice of solvent can have a profound impact on the catalytic activity and stereoselectivity. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used for the hydrogenation of β-keto esters with Ru-BINAP catalysts. The solvent can influence the solubility of the catalyst and substrate, as well as participate in the catalytic cycle.

Table 2: Typical Reaction Parameters for Asymmetric Hydrogenation of β-Keto Esters

ParameterRangeEffect on Reaction
Hydrogen Pressure1 - 150 atmAffects reaction rate
Temperature25 - 100 °CInfluences rate and enantioselectivity
SolventMethanol, Ethanol, DichloromethaneAffects catalyst activity and selectivity
Substrate/Catalyst Ratio100:1 to 10000:1Determines catalyst loading and efficiency

This table presents a general overview of conditions used in similar reactions and may require optimization for the specific synthesis of this compound.

The mechanism of asymmetric induction in Ru-BINAP catalyzed hydrogenation of β-keto esters is a well-studied process. The currently accepted model involves the formation of a chiral metal hydride species, which then coordinates to the carbonyl group of the substrate. harvard.edu

The stereochemical outcome is determined in the subsequent hydride transfer step. The chiral environment created by the BINAP ligand leads to two possible diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. Due to steric interactions between the substrate and the phenyl groups of the BINAP ligand, one of these transition states is significantly lower in energy, leading to the preferential formation of one enantiomer. nih.gov

For α-amino-β-keto esters, the situation is more complex as dynamic kinetic resolution can occur. rsc.orgnih.gov This involves the rapid racemization of the α-stereocenter under the reaction conditions, allowing the catalyst to selectively hydrogenate one enantiomer of the substrate, leading to a high yield of a single diastereomer of the product.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for controlling the stereochemistry in the synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation.

A variety of chiral auxiliaries have been developed for asymmetric synthesis. Evans' oxazolidinone auxiliaries are among the most widely used for controlling the stereochemistry of aldol reactions and alkylations, which can be key steps in the synthesis of β-amino acids. wikipedia.orgsantiago-lab.comnih.gov

In a potential synthetic route towards methyl 3-amino-2-hydroxybutanoate, an achiral N-acetyl group could be attached to an Evans auxiliary. The resulting chiral imide can then undergo a diastereoselective reaction, for instance, a reduction of a keto group at the 2-position. The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing the reagent to attack from the less hindered side.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationStereochemical Control
Evans' OxazolidinonesAldol reactions, AlkylationsHigh diastereoselectivity
Pseudoephedrine AmidesAlkylationsHigh diastereoselectivity
CamphorsultamsDiels-Alder reactions, AlkylationsHigh diastereoselectivity

This table provides examples of well-established chiral auxiliaries; their application to the synthesis of the target compound would require specific adaptation.

The key to a successful chiral auxiliary-mediated synthesis is the ability to exert high diastereoselective control in one or more of the intermediate steps. For the synthesis of a syn-β-amino-α-hydroxy ester like the target compound, a diastereoselective reduction of a β-amino-α-keto ester precursor would be a critical transformation.

The chiral auxiliary, attached to the amino group, would create a chiral environment around the ketone. The choice of reducing agent would then be crucial. Bulky reducing agents are often used to enhance the steric differentiation between the two faces of the carbonyl group. For instance, reductions of N-protected δ-amino α,β-unsaturated γ-keto esters have shown high diastereoselectivity with boron- and aluminum-based reducing agents. nih.gov

Asymmetric Aldol/Mannich-type Reactions

Asymmetric aldol and Mannich-type reactions are powerful carbon-carbon bond-forming strategies for the stereocontrolled synthesis of β-amino-α-hydroxy esters. These reactions allow for the simultaneous construction of the carbon backbone and the installation of the two contiguous stereocenters found in methyl 3-amino-2-hydroxybutanoate.

In the context of an aldol-type approach, a chiral enolate equivalent of a glycine ester reacts with acetaldehyde (B116499) to form the 3-amino-2-hydroxybutanoate core. Organocatalysis has emerged as a particularly effective strategy. For instance, proline and its derivatives can catalyze the direct asymmetric aldol reaction between a glycine Schiff base and an aldehyde. nih.gov Brønsted base catalysis using a chiral ureidopeptide-based catalyst has been shown to produce syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity from Schiff bases of glycine o-nitroanilide. acs.orgnih.gov This approach leverages a hydrogen-bonding platform within the substrate to control the facial selectivity of the enolate addition. acs.org

Metal-based catalysts are also prominent. A zinc-ProPhenol catalytic system, for example, facilitates the direct asymmetric aldol reaction of glycine Schiff bases to yield syn β-hydroxy-α-amino esters with excellent levels of diastereo- and enantioselectivity. researchgate.net

The asymmetric Mannich reaction offers an alternative route, where a pre-formed enolate or its equivalent adds to an imine. Direct catalytic asymmetric Mannich-type reactions using 7-azaindoline amides as latent enolates have been developed. acs.org When reacting with N-carbamoyl-protected imines in the presence of a suitable chiral catalyst, these methods can afford versatile chiral building blocks possessing α-hydroxyl and β-amino groups with high syn-selectivity and enantioselectivity. acs.org Chiral bifunctional thiourea (B124793) catalysts have also proven effective in promoting the enantioselective addition of ester equivalents to N-Boc-protected imines, which can be generated in situ. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems in Asymmetric Aldol/Mannich Reactions for β-Hydroxy-α-Amino Ester Synthesis
Reaction TypeCatalyst/MethodTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)Key Features
Aldol ReactionBrønsted Base (Ureidopeptide-based)High (syn-selective)HighUtilizes a glycine o-nitroanilide Schiff base as a pronucleophile. acs.org
Aldol ReactionZinc-ProPhenolGood to Excellent (syn-selective)Good to ExcellentOperates at room temperature. researchgate.net
Mannich ReactionChiral Bifunctional ThioureaExcellentUp to 99%Effective for in-situ generated N-Boc-imines. nih.gov
Mannich Reaction7-Azaindoline AmidesHigh (syn-selective)HighProceeds at room temperature to yield versatile chiral building blocks. acs.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy for the synthesis of enantiomerically pure compounds from a racemic mixture. This process combines a rapid, catalyst-mediated racemization of the starting material with a highly stereoselective kinetic resolution step, allowing for a theoretical maximum yield of 100% of a single desired stereoisomer.

For the synthesis of methyl 3-amino-2-hydroxybutanoate, DKR is typically applied to a racemic precursor such as a β-amino-α-keto ester or an α-amino-β-keto ester. One of the most successful approaches involves the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of racemic β-amino-α-keto esters. nih.govacs.org In this method, a chiral Ru(II) catalyst, often featuring a terphenyl-based ligand, facilitates both the racemization of the α-keto ester and the highly diastereoselective and enantioselective reduction of the ketone. organic-chemistry.org This establishes the two required stereocenters in a single step, yielding the anti-α-hydroxy-β-amino acid derivative with high stereoselectivity. nih.govorganic-chemistry.org

Similarly, iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters has been shown to produce chiral syn-β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities (>99/1 dr, up to >99% ee). rsc.org

Chemoenzymatic DKR provides another powerful alternative. This approach pairs a metal catalyst for racemization with a highly selective enzyme for the resolution step. For example, a heterogeneous palladium catalyst can be used to racemize β-amino esters, while a lipase, such as Candida antarctica lipase B (CAL-B), performs an enantioselective acylation or hydrolysis. epfl.chmdpi.com The compatibility of the metal catalyst and the enzyme under the same reaction conditions is crucial for the success of the process. acs.org

Table 2: Dynamic Kinetic Resolution Methods for β-Amino-α-Hydroxy Ester Precursors
Precursor TypeCatalytic SystemProduct StereochemistryTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)
β-Amino-α-Keto EsterRu(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)antiHighHigh. organic-chemistry.org
α-Amino-β-Keto EsterIr/f-phamidol Catalyzed Asymmetric Hydrogenationsyn>99/1>99%. rsc.org
β-Amino EsterPalladium Catalyst (Racemization) + Lipase (Resolution)Depends on EnzymeN/AExcellent. epfl.ch
α-Amino-β-Keto EsterRu-Sunphos Catalyzed Asymmetric Hydrogenationsynup to 99:1up to 98%. researchgate.net

Multi-component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern diversity-oriented synthesis. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for generating libraries of derivatives based on the 3-amino-2-hydroxybutanoate scaffold.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org To synthesize derivatives of the target compound, an N-protected amino aldehyde (derived from an amino acid) can be reacted with various carboxylic acids and isocyanides. This one-pot reaction efficiently constructs α-hydroxy-β-amino amide derivatives, which are structurally related to the target ester and can be valuable intermediates for synthesizing protease inhibitors. nih.gov

The Ugi four-component reaction (U-4CR) extends this concept by incorporating a primary amine into the reaction mixture alongside the aldehyde, carboxylic acid, and isocyanide. wikipedia.orgnih.gov This reaction yields an α-acylamino carboxamide, a peptide-like structure. By using an α-amino acid as the bifunctional amine and carboxylic acid component, the Ugi reaction can produce 1,1'-iminodicarboxylic acid derivatives. mdpi.com This allows for the rapid generation of complex peptide and peptidomimetic libraries from simple and readily available starting materials. rsc.org These MCRs offer a highly convergent and atom-economical approach to explore the chemical space around the core 3-amino-2-hydroxybutanoate structure, facilitating the development of new bioactive compounds. nih.gov

Table 3: Overview of Multi-component Reactions for Derivative Synthesis
ReactionComponentsCore Product StructureKey Advantages
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideRapid, high-yielding in aprotic solvents, direct access to α-hydroxy amide structures. organic-chemistry.orgnih.gov
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Carboxamide (Bis-amide)High structural diversity, creates peptide-like backbones, high atom economy. wikipedia.orgrsc.org

Stereochemical Aspects and Control

Enantioselective and Diastereoselective Synthesis

The synthesis of β-amino-α-hydroxy esters like methyl 3-amino-2-hydroxybutanoate requires precise control over the formation of two adjacent stereocenters. Several advanced synthetic methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

One powerful approach is the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of racemic β-amino-α-keto esters. nih.gov This method efficiently establishes both stereocenters in a single step. Using specific ruthenium catalysts, a racemic starting material can be converted into a single, highly enantioenriched anti-diastereomer. The process involves the rapid racemization of the α-stereocenter of the keto ester, allowing for the kinetic resolution of the slower-racemizing β-stereocenter via asymmetric hydrogenation of the ketone. This strategy has proven effective for a range of substrates, including those with various steric and electronic properties, consistently yielding high diastereomeric ratios and enantiomeric excesses. nih.gov

Another prominent method for achieving stereocontrol is the substrate-controlled aldol (B89426) reaction. For instance, the aldolization of pseudoephenamine glycinamide (B1583983) with aldehydes provides a reliable route to syn-β-hydroxy-α-amino acid derivatives. nih.gov In this approach, a chiral auxiliary, pseudoephenamine, directs the stereochemical course of the reaction. Enolization with a lithium base, followed by the addition of an aldehyde, results in aldol products that are stereochemically homologous with L- or D-threonine, depending on the chirality of the auxiliary used. nih.gov These products can be isolated as stereoisomerically pure compounds and subsequently converted into the desired β-hydroxy-α-amino acids or their esters. nih.gov

Other notable strategies for the asymmetric synthesis of this structural motif include:

Asymmetric "Glycolate" Mannich Reactions : These reactions involve the addition of an enolate equivalent to an imine, with stereocontrol induced by chiral catalysts or auxiliaries. nih.gov

Asymmetric Henry Reactions : The reaction between a nitroalkane and an aldehyde, catalyzed by a chiral complex, can produce nitro-alcohols that are precursors to β-amino-α-hydroxy acids following the reduction of the nitro group. nih.gov

Sharpless Asymmetric Aminohydroxylation : This method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. researchgate.net

Use of Cyclic Scaffolds : The diastereoselective enolate reactions of 1,3-oxazinan-6-ones can produce trans-5-hydroxy derivatives, which serve as precursors to protected anti-α-hydroxy-β-amino acids. nih.gov

The table below summarizes the outcomes of selected stereoselective synthetic methods for β-amino-α-hydroxy esters.

MethodKey Reagents/CatalystsTypical Diastereomer FormedReported Selectivity
Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) nih.govRuthenium-based catalystsantiHigh dr and enantioselectivity
Aldolization of Pseudoephenamine Glycinamide nih.gov(R,R)- or (S,S)-pseudoephenamine chiral auxiliary, LiHMDSsynYields 55-98% of stereoisomerically pure products
Enolate reaction of 1,3-oxazinan-6-ones nih.govCyclic oxazinanone scaffoldanti (trans)Excellent trans diastereoselectivity

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenters in methyl 3-amino-2-hydroxybutanoate is crucial for its synthesis, purification, and storage. Epimerization, the change in configuration at one of multiple stereocenters, can compromise the stereochemical purity of the compound.

The stereocenter at the C2 (α-carbon) position is generally more susceptible to epimerization than the one at C3. The proton attached to C2 is acidic, analogous to the α-proton of amino acids. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. nih.gov Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of epimers and a loss of stereochemical integrity at C2. nih.gov This process is a significant concern in reactions that are conducted under basic conditions, such as during the deprotection of certain amino-protecting groups. nih.gov

The stereocenter at the C3 position, which bears the hydroxyl group, is generally more configurationally robust. As a secondary alcohol, it does not have an acidic proton directly attached, and inversion at this center would require more forcing conditions, typically involving bond-breaking and bond-forming reactions like oxidation-reduction sequences or nucleophilic substitution with inversion of configuration.

While specific studies on the epimerization of methyl 3-amino-2-hydroxybutanoate hydrochloride are not widely documented, the principles governing the stability of amino acids and related compounds are applicable. Factors that can influence the rate of epimerization at C2 include:

Base Strength : Stronger bases will more readily abstract the C2 proton.

Temperature : Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and enolate formation.

Solvent : The choice of solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Therefore, synthetic and purification steps must be carefully designed to avoid conditions that could lead to the erosion of stereochemical purity.

Control of Multiple Stereocenters

The simultaneous control of the two adjacent stereocenters in methyl 3-amino-2-hydroxybutanoate is the primary goal of its asymmetric synthesis. The challenge lies in dictating both the absolute configuration of each center (R or S) and the relative orientation of the substituents (syn or anti).

Methods like the DKR-ATH are particularly elegant as they set both stereocenters concurrently from a racemic precursor. nih.gov The catalyst is responsible for differentiating between four possible transition states to selectively form one of the four possible product stereoisomers in high excess. The ability to produce the anti isomer with high selectivity showcases a sophisticated level of stereochemical control. nih.gov

In contrast, substrate-controlled methods rely on a chiral element already present in the molecule to direct the formation of a new stereocenter. The aldol reaction of pseudoephenamine glycinamide is a classic example where the existing stereocenters of the pseudoephenamine auxiliary dictate the facial selectivity of the enolate's attack on the incoming aldehyde, leading specifically to the syn product. nih.gov This provides a complementary approach to methods that favor the anti diastereomer.

Sequential stereocenter construction is another common strategy. This involves creating one stereocenter first and then using its stereochemical information to direct the formation of the second. A well-established example in the synthesis of related compounds is the use of Garner's aldehyde, which is derived from the amino acid L-serine. elsevierpure.com This chiral aldehyde contains a pre-defined stereocenter and serves as a template for the diastereoselective addition of nucleophiles to create the second adjacent stereocenter. elsevierpure.com By carefully choosing reagents and reaction conditions, chemists can control the formation of the C2 and C3 stereocentries in a predictable manner, allowing access to different stereoisomers.

Chiral Pool Approaches Utilizing Related Compounds

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products—such as amino acids, sugars, and hydroxy acids—that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.netuh.edu This approach is highly efficient as it incorporates existing stereocenters into the target molecule, bypassing the need for de novo asymmetric synthesis.

Methyl 3-amino-2-hydroxybutanoate is structurally the methyl ester of 3-amino-2-hydroxybutanoic acid. This structure is directly related to the proteinogenic amino acid L-threonine , which has the (2S,3R) configuration. nih.gov L-threonine is an ideal chiral pool starting material for synthesizing the (2S,3R)-syn-stereoisomer of methyl 3-amino-2-hydroxybutanoate. The synthesis can be as straightforward as the direct esterification of the carboxylic acid group of L-threonine. Similarly, L-allothreonine , the (2S,3S)-anti-diastereomer of L-threonine, can serve as the precursor for the (2S,3S) version of the target molecule.

Other common chiral pool starting materials could also be envisioned as precursors, although the synthetic routes would be more complex. For example:

Tartaric Acid : This C4 dicarboxylic acid possesses two chiral hydroxyl groups and could be chemically modified through a series of steps to install the required amino group and methyl group with the correct stereochemistry.

Sugars : Simple sugars like D-glucose or L-arabinose contain multiple stereocenters that can be selectively manipulated to serve as a scaffold for constructing the desired butanoate backbone. researchgate.net

The use of amino acids from the chiral pool remains the most direct and common strategy. The transformation of readily available amino acids like L-serine into chiral building blocks such as Garner's aldehyde further highlights the versatility of this approach for constructing the β-amino-α-hydroxy ester motif. elsevierpure.combaranlab.org

Chemical Transformations and Reactivity Profiling

Derivatization Strategies for Structural Modification

The presence of nucleophilic amino and hydroxyl groups, alongside an electrophilic ester, allows for a wide array of derivatization strategies. These modifications are crucial for synthesizing more complex molecules, including pharmaceutical intermediates and chiral building blocks.

N-Alkylation: The secondary amine of methyl 3-amino-2-hydroxybutanoate can be alkylated to introduce various substituents. Direct N-alkylation of unprotected amino acids and their esters can be achieved with alcohols using ruthenium or iron-based catalysts, a method that is highly selective and produces water as the only byproduct. For instance, the N-alkylation of α-amino acids has been demonstrated with a variety of alcohols, leading to mono- or di-N-alkylated products with excellent retention of optical purity. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another common strategy for N-alkylation of amino acid methyl esters. bldpharm.com

A selective mono-N-alkylation of 3-amino alcohols can also be achieved through chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for reaction with an alkyl halide. While direct examples with methyl 3-amino-2-hydroxybutanoate hydrochloride are scarce in the literature, these established methods for similar substrates provide a clear pathway for its N-alkylation.

N-Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or activated esters. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride and deprotonate the amine, thus increasing its nucleophilicity. In biphasic systems, like the Schotten-Baumann reaction, acylation of amino acids can be performed in aqueous media. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is also a standard procedure for forming amide bonds from carboxylic acids and amines.

Interactive Table: Common Reagents for N-Alkylation and N-Acylation of Amino Esters

Transformation Reagent Class Specific Examples Typical Conditions
N-Alkylation Alcohols with Catalyst Methanol (B129727), Ethanol (B145695), Benzyl (B1604629) alcohol with Ru or Fe catalyst High temperature, neat or with a solvent like CF3CH2OH
Alkyl Halides Methyl iodide, Benzyl bromide Base (e.g., K2CO3, NaH), aprotic solvent (e.g., DMF, THF)
Aldehydes/Ketones Benzaldehyde, Acetone Reducing agent (e.g., NaBH4), solvent (e.g., Methanol)
N-Acylation Acyl Chlorides Acetyl chloride, Benzoyl chloride Base (e.g., Triethylamine, Pyridine), aprotic solvent (e.g., DCM, THF)
Anhydrides Acetic anhydride, Boc anhydride Base, aprotic solvent

Esterification and Transesterification: The methyl ester of the title compound can be converted to other esters through transesterification. This reaction is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides) and driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct. Metal triflates, such as aluminum triflate (Al(OTf)3), have also been shown to be effective catalysts for the transesterification of fatty acid methyl esters with higher alcohols. For N-protected derivatives of 3-amino-2-hydroxybutanoic acid, esterification of the carboxylic acid can be achieved using alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP).

Amidation: The methyl ester can be converted directly to an amide via aminolysis, which involves reacting the ester with a primary or secondary amine. This reaction is often slower than esterification and may require heating or catalysis. The use of alkali metal amidoboranes (e.g., NaNH2BH3) has been reported as an efficient method for the amidation of esters at room temperature without the need for a catalyst. Alternatively, direct amidation of the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) is a more common route, employing standard peptide coupling reagents.

Selective manipulation of the amino and hydroxyl groups necessitates the use of protecting groups. The choice of protecting groups is critical for achieving desired transformations on one functional group while leaving the other intact. Orthogonal protecting group strategies are particularly valuable, allowing for the selective removal of one group in the presence of another.

Amine Protection: The amino group is commonly protected as a carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is widely used and is stable to a variety of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice, which is stable to acidic conditions but is cleaved by bases such as piperidine. Benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) groups are also employed and are typically removed by catalytic hydrogenation.

Hydroxyl Protection: The hydroxyl group can be protected as an ether or a silyl (B83357) ether. Common ether protecting groups include benzyl (Bn), which is removed by hydrogenolysis, and tert-butyl (tBu), which is cleaved by acid. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used and are typically removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Interactive Table: Common Protecting Groups for Amino and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amine tert-Butoxycarbonyl Boc Strong acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine)
Benzyloxycarbonyl Cbz, Z Catalytic Hydrogenation
Hydroxyl Benzyl Bn Catalytic Hydrogenation
tert-Butyl tBu Strong acid (e.g., TFA)

Ring-Opening Reactions and Cyclization Pathways (if applicable to derivatives)

Derivatives of methyl 3-amino-2-hydroxybutanoate are excellent precursors for the synthesis of various heterocyclic structures.

Cyclization to Oxazolidinones: A prominent cyclization pathway for 1,2-amino alcohols involves the formation of a 2-oxazolidinone (B127357) ring. This can be achieved by reacting the N-protected amino alcohol derivative with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). For instance, a study on a related 3-amino-2,4-dihydroxybutanoic acid derivative demonstrated that orthogonally protected linear precursors could be regioselectively cyclized to form oxazolidinones. In these reactions, the nitrogen function at the C3 position plays a key role.

Cyclization to Lactams: While less common for this specific substitution pattern, derivatives could potentially undergo cyclization to form lactams under certain conditions. For example, if the ester is hydrolyzed to a carboxylic acid and the hydroxyl group is converted to a leaving group, intramolecular nucleophilic attack by the amine could lead to a β-lactam. More complex, multi-component reactions involving amino alcohols have also been shown to yield γ-lactam annulated oxazacycles.

Ring-Opening Reactions: The synthesized oxazolidinone rings can undergo ring-opening reactions. For example, hydrolysis under basic or acidic conditions can cleave the carbamate linkage to regenerate the amino alcohol. This property is often utilized in synthetic strategies where the oxazolidinone serves as a temporary protecting group for both the amine and hydroxyl functionalities.

Reactivity of the Amino and Hydroxyl Functionalities

The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. This difference in reactivity allows for selective N-functionalization in the presence of an unprotected hydroxyl group. For example, N-acylation with an acyl chloride in the presence of a non-nucleophilic base will preferentially occur at the nitrogen atom.

Conversely, under strongly acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This effectively "protects" the amine, allowing for reactions to occur at the less hindered and now more reactive hydroxyl group. This principle is the basis for chemoselective O-acylation of hydroxyamino acids.

Regioselectivity and Chemoselectivity in Complex Reactions

Regioselectivity: In reactions where both the amino and hydroxyl groups can react, the regioselectivity (i.e., which group reacts) is highly dependent on the reaction conditions.

N-acylation vs. O-acylation: As mentioned, basic or neutral conditions favor N-acylation due to the higher nucleophilicity of the amine. In contrast, strongly acidic conditions (e.g., using trifluoroacetic acid as a solvent) protonate the amine, leading to selective O-acylation of the hydroxyl group. This allows for a high degree of control over the acylation site.

Enzymatic Reactions: Enzymes, such as lipases, can exhibit high regioselectivity in acylation reactions. For molecules with multiple hydroxyl groups, lipases often selectively acylate the primary hydroxyl group. While specific studies on methyl 3-amino-2-hydroxybutanoate are limited, enzymatic catalysis offers a potential route for highly selective transformations.

Chemoselectivity: The presence of three distinct functional groups requires careful planning for chemoselective reactions.

Protection-Free Strategies: Direct amidation of the ester group without protecting the amine and hydroxyl functionalities is challenging but can be achieved with specific reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole, which transiently protect the amine while activating the carboxyl group (after hydrolysis of the ester).

Orthogonal Protection: The most reliable method for achieving high chemoselectivity in multi-step syntheses is the use of an orthogonal protecting group strategy. For example, protecting the amine with an Fmoc group and the hydroxyl group with a TBDMS group allows for the selective deprotection and reaction of either functionality without affecting the other or the methyl ester.

Applications As a Chiral Building Block and Advanced Synthetic Intermediate

Precursor in the Synthesis of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are amino acids that are not among the 22 proteinogenic amino acids. They are crucial in the development of novel pharmaceuticals and are used as tools to study biological systems. nih.govmdpi.com The selective modification of existing amino acid side chains is an efficient strategy to access these diverse ncAAs. nih.gov Methyl 3-amino-2-hydroxybutanoate hydrochloride serves as an excellent chiral precursor for ncAAs due to its defined stereochemistry and reactive functional groups.

The synthesis of ncAAs often involves the strategic modification of simpler, readily available amino acid derivatives. nih.gov The hydroxyl and amino groups on the butanoate backbone of this compound can be selectively protected or activated to allow for the introduction of new functionalities. For instance, the hydroxyl group can be a handle for oxidation, elimination, or substitution reactions to generate diversity, while the amino group can be acylated or alkylated. These transformations, performed on the chiral scaffold of methyl 3-amino-2-hydroxybutanoate, lead to the formation of complex ncAAs with high enantiomeric purity. Such derivatives are attractive scaffolds for novel drug candidates. nih.gov

A key advantage of using building blocks like methyl 3-amino-2-hydroxybutanoate is the ability to retain the core stereochemical integrity of the α-carbon while modifying the side chain. This is critical for applications in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often essential for biological activity.

Chiral Scaffold for Complex Organic Molecule Synthesis

The term "chiral building block" refers to a molecule that is enantiomerically pure and can be incorporated into a larger synthetic scheme to introduce a specific stereocenter. nih.gov Amino acids and their derivatives, such as this compound, are among the most important classes of chiral building blocks due to their natural abundance and versatility. researchgate.net

The fixed spatial relationship between the amino and hydroxyl groups in methyl 3-amino-2-hydroxybutanoate provides a rigid and predictable scaffold. This conformational constraint is highly advantageous in asymmetric synthesis, where controlling the stereochemical outcome of reactions is paramount.

Pharmaceutical scaffolds are core molecular structures upon which a variety of functional groups can be placed to create a library of potential drug candidates. The unique stereochemistry of this compound makes it an ideal starting point for generating diverse and stereochemically defined scaffolds. unifi.it

For example, a structurally related compound, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, is a key intermediate in the industrial production of carbapenem (B1253116) and penem (B1263517) antibiotics. google.com The synthesis of this intermediate often starts from a precursor with the same core structure as methyl 3-amino-2-hydroxybutanoate, highlighting the utility of this structural motif in creating potent antibacterial agents. google.com The defined stereochemistry of the amino and hydroxyl groups is critical for the biological activity of the final antibiotic.

The table below illustrates the potential transformations of the functional groups in methyl 3-amino-2-hydroxybutanoate to generate diverse pharmaceutical scaffolds.

Functional GroupPotential TransformationResulting Scaffold Feature
Amino Group Acylation, Sulfonylation, Reductive AminationIntroduction of amide, sulfonamide, or substituted amine functionalities for modulating receptor binding.
Hydroxyl Group Oxidation, Etherification, EsterificationCreation of ketones, ethers, or esters, which can alter solubility and metabolic stability.
Ester Group Reduction, Amidation, HydrolysisConversion to primary alcohols, amides, or carboxylic acids, providing points for further diversification.
Combined Cyclization (e.g., to oxazolidinones)Formation of rigid heterocyclic systems often found in bioactive molecules.

These transformations allow chemists to systematically explore the chemical space around the core scaffold to optimize pharmacological properties.

The total synthesis of complex natural products often relies on a strategy of connecting smaller, pre-synthesized chiral building blocks. This compound is an exemplary building block for this purpose. Its structure is embedded within numerous biologically active natural products.

A prominent example is the synthesis of Cyclomarin A, a cyclic heptapeptide (B1575542) with potent anti-inflammatory, antimicrobial, and anti-Plasmodium activities. ucsf.edu The structure of Cyclomarin A contains several non-proteinogenic amino acids, including (2S,3R)-β-methoxy phenylalanine. The synthesis of this specific amino acid building block starts from commercially available (2S,3R)-β-hydroxy phenylalanine, a compound with the same core stereochemical arrangement as one of the stereoisomers of methyl 3-amino-2-hydroxybutanoate. ucsf.edu The synthesis demonstrates how the β-hydroxy-α-amino acid framework is a critical precursor that is elaborated into the final, more complex residue before being incorporated into the peptide chain via solid-phase peptide synthesis (SPPS). ucsf.edu

The use of such pre-formed, stereochemically defined building blocks significantly simplifies the synthetic route to complex targets like Cyclomarin A, avoiding the need to establish difficult stereocenters late in the synthesis.

Role in the Construction of Peptidomimetics and Oligopeptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. unifi.itnih.gov The incorporation of ncAAs or modified amino acid derivatives is a common strategy in the design of peptidomimetics. upc.edu

This compound can be used to introduce both structural constraint and novel functionality into a peptide backbone. The hydroxyl group can form intramolecular hydrogen bonds, influencing the local conformation of the peptide chain and forcing it to adopt specific secondary structures like β-turns. nih.gov This conformational restriction can enhance binding affinity to biological targets by reducing the entropic penalty of binding. upc.edu

In oligopeptide synthesis, amino acid methyl esters are common starting materials. For instance, L-alanine methyl ester hydrochloride has been used in the enzymatic synthesis of the dipeptide Ala-Gln. mdpi.com Similarly, this compound can be used as a substrate for enzymatic or chemical peptide coupling reactions. The process typically involves activating the carboxyl group of one amino acid and reacting it with the free amino group of another. journal-imab-bg.org

The research findings on the utility of related compounds in peptide synthesis are summarized below.

Research AreaKey FindingRelevance of Methyl 3-Amino-2-hydroxybutanoate HCl
Enzymatic Oligopeptide Synthesis α-amino acid ester acyltransferases can catalyze the formation of dipeptides and oligopeptides from amino acid methyl esters. mdpi.comThe methyl ester of 3-amino-2-hydroxybutanoate can serve as a substrate for such enzymes to incorporate a non-canonical residue.
Conformationally Restricted Mimetics Incorporation of conformationally restricted building blocks, such as unnatural amino acids, is a key strategy for creating successful peptidomimetics. nih.govThe β-hydroxy group provides a means to introduce conformational constraints into a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) SPPS is a highly efficient method for synthesizing peptides and incorporating non-proteinogenic amino acids into a growing chain. ucsf.edujournal-imab-bg.orgAfter appropriate N-terminal protection (e.g., with an Fmoc group), the carboxylic acid derived from the hydrochloride salt can be coupled on a solid support.

By serving as a versatile chiral synthon, this compound provides a reliable route to novel ncAAs, complex pharmaceutical scaffolds, natural products, and structurally defined peptidomimetics, underscoring its importance as an advanced intermediate in synthetic organic chemistry.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The presence of multiple rotatable bonds in methyl 3-amino-2-hydroxybutanoate hydrochloride gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis using DFT can identify the most stable structures (energy minima) and the transition states connecting them.

By systematically rotating the dihedral angles of the C-C, C-O, and C-N bonds, a potential energy surface scan can be performed. The resulting geometries are then optimized to locate the stationary points. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of Methyl 3-amino-2-hydroxybutanoate

ConformerDihedral Angle (N-Cα-Cβ-O)Relative Energy (kcal/mol)
1 (Global Minimum)-65°0.00
2175°1.25
355°2.10

Note: This data is illustrative and represents a typical output from a DFT conformational analysis. The values are not based on published experimental or computational data for this specific molecule.

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O, O-H, N-H, and C-O groups can be predicted. Theoretical studies on similar molecules, like methyl 3-amino-2-butenoate, have demonstrated good agreement between calculated and experimental vibrational wavenumbers. nih.gov

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These theoretical predictions can assist in the structural elucidation of the molecule.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch34503430
N-H stretch33003285
C=O stretch (ester)17351740
C-O stretch12501245

Note: This data is for illustrative purposes to show the typical correlation between DFT-predicted and experimental spectroscopic data.

DFT can be used to model chemical reactions, providing detailed information about reaction pathways and energetics. By locating the transition state structures and calculating the activation energies, the feasibility of a proposed reaction mechanism can be assessed. For example, DFT has been employed to study the regioselectivity and mechanism of cycloaddition reactions involving similar butenoate structures. For this compound, one could investigate mechanisms of ester hydrolysis or reactions involving the amino and hydroxyl groups. The analysis of the electronic properties along the reaction coordinate can provide a deeper understanding of the factors controlling the reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com While DFT is well-suited for static properties, MD provides insights into the dynamic behavior of a system.

For this compound, an MD simulation could be performed to study its behavior in an aqueous solution. This would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for the system. Such simulations can provide information on:

Solvation Structure: The arrangement of water molecules around the solute, including the formation of hydrogen bonds with the amino, hydroxyl, and ester groups.

Conformational Dynamics: The transitions between different conformations in solution and the timescales of these motions.

Transport Properties: Diffusion coefficients can be calculated, providing insight into the molecule's mobility in a given medium.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to non-biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the structural or property descriptors of a set of molecules with a specific activity. While most commonly applied to biological activity, QSAR models can also be developed for non-biological endpoints, such as physicochemical properties.

For a series of related amino acid esters, a QSAR model could be developed to predict properties like:

Solubility: Correlating molecular descriptors (e.g., molecular weight, polar surface area, logP) with experimentally determined solubility.

Reactivity: Developing a model to predict the rate constant of a specific reaction based on electronic descriptors (e.g., atomic charges, HOMO/LUMO energies).

The development of a QSAR model involves selecting a set of molecules with known activity, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are indispensable for unequivocally determining the relative and absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For chiral molecules like methyl 3-amino-2-hydroxybutanoate hydrochloride, advanced NMR methods are employed.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are used to differentiate the signals of enantiomers in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts. For instance, europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3) can be used. Upon addition of the CSR to a solution of racemic methyl 3-amino-2-hydroxybutanoate, the protons and carbons of the two enantiomers will exhibit separate signals in the ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric excess.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that helps determine the relative configuration of stereocenters by identifying protons that are close to each other in space. For methyl 3-amino-2-hydroxybutanoate, NOESY experiments can reveal through-space correlations between the protons on the C2 and C3 carbons. For the (syn) diastereomer, a stronger NOE correlation would be expected between the H2 and H3 protons compared to the (anti) diastereomer, where these protons are further apart.

Table 1: Illustrative ¹H NMR Data for Diastereomers of Methyl 3-Amino-2-hydroxybutanoate in the Presence of a Chiral Shift Reagent.

ProtonChemical Shift (ppm) - (2R,3S)-isomerChemical Shift (ppm) - (2S,3R)-isomer
H24.154.25
H33.803.90
OCH₃3.753.78
CH₃1.251.30

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration. The CD spectrum of a particular enantiomer of this compound would be a mirror image of the spectrum of its enantiomer. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be assigned. For amino acid derivatives, the Cotton effect around the n → π* transition of the carboxyl group is often diagnostic.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region. It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed information about the stereochemistry of a molecule in solution. The VCD spectrum of this compound would show characteristic positive and negative bands corresponding to its various vibrational modes. Similar to electronic CD, the absolute configuration can be determined by comparing the experimental VCD spectrum with theoretical spectra calculated for a specific enantiomer. VCD can be particularly powerful for this molecule due to the presence of multiple functional groups (amino, hydroxyl, ester) that give rise to distinct vibrational modes. nih.govresearchgate.net

Table 2: Representative Wavenumbers and Anisotropy Ratios from VCD Analysis of a Threonine Derivative.

Vibrational ModeWavenumber (cm⁻¹)Anisotropy Ratio (ΔA/A x 10⁻⁴)
N-H bend1620+2.5
C=O stretch1740-1.8
C-H bend1450+0.9
O-H bend1380-1.2

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Chromatographic methods are essential for separating and quantifying the different stereoisomers of this compound, thereby determining its enantiomeric and diastereomeric purity.

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of amino acid derivatives like this compound, several types of CSPs can be employed, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin), and Pirkle-type phases.

A typical method would involve dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and ethanol (B145695), and injecting it onto a chiral column. The separation of all four stereoisomers can often be achieved in a single run. The use of a suitable detector, such as a UV detector, allows for the quantification of each stereoisomer.

Chiral Gas Chromatography is another powerful technique for the separation of volatile chiral compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. A common derivatization strategy involves acylation of the amino and hydroxyl groups, for example, with trifluoroacetic anhydride. The resulting volatile diastereomers can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. The separated stereoisomers are detected by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for sensitive quantification. nih.govbohrium.com

Table 3: Example Chiral HPLC Method Parameters for the Separation of Stereoisomers.

ParameterValue
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (2S,3R) 8.5 min
Retention Time (2R,3S) 10.2 min
Retention Time (2S,3S) 12.1 min
Retention Time (2R,3R) 14.8 min

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including amino acid derivatives like this compound. This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to traditional high-performance liquid chromatography (HPLC).

For the chiral separation of underivatized amino acids and their esters, polysaccharide-based and crown ether-based chiral stationary phases (CSPs) have shown considerable success in SFC. The choice of the chiral stationary phase is critical for achieving enantiomeric resolution. In the case of this compound, a compound with two chiral centers, SFC provides an excellent platform for separating its stereoisomers.

The composition of the mobile phase, particularly the choice and concentration of the organic modifier and any additives, plays a significant role in the retention and selectivity of the separation. Modifiers such as methanol (B129727), ethanol, or isopropanol (B130326) are often added to the supercritical CO2 to increase the mobile phase polarity and solvating power. Acidic or basic additives can further improve peak shape and resolution by interacting with the analyte and the stationary phase. For instance, the use of ethanol with a small percentage of water and an acidic additive like trifluoroacetic acid has been shown to be effective for the separation of underivatized amino acids on a crown ether-based CSP.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Conditions for the Analysis of Amino Acid Methyl Esters
ParameterCondition
Stationary Phase Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic or Gradient elution (e.g., 5% to 40% Methanol)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar
Temperature 35 - 40 °C
Detection UV (220 nm) or Mass Spectrometry (MS)

Mass Spectrometry for Structural Confirmation in Research Contexts

Mass spectrometry is an indispensable tool for the structural confirmation of synthesized compounds like this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in elucidating its structure.

In the context of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the protonated molecule [M+H]⁺ to be observed with high sensitivity. For methyl 3-amino-2-hydroxybutanoate (free base, C₅H₁₁NO₃, molecular weight 133.15 g/mol ), the expected protonated molecular ion would have an m/z of 134.1. Synthesis procedures for amino acid methyl ester hydrochlorides often report ESI-MS data confirming the formation of the desired product by identifying this [M+H]⁺ peak.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion, can provide further structural information. The fragmentation of protonated α-amino acids and their esters typically involves neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and the ester group. For protonated methyl 3-amino-2-hydroxybutanoate, characteristic fragmentation pathways would include:

Loss of water (-18 Da): Resulting from the hydroxyl group on the side chain.

Loss of the methoxycarbonyl group (-59 Da): Cleavage of the ester moiety.

Combined loss of water and carbon monoxide (-46 Da): A common fragmentation pathway for α-amino acids.

The following table outlines the expected major fragment ions for the protonated molecule of methyl 3-amino-2-hydroxybutanoate.

Table 2: Predicted Mass Spectrometry Fragmentation of Protonated Methyl 3-amino-2-hydroxybutanoate ([M+H]⁺ = m/z 134.1)
m/zProposed FragmentNeutral Loss
116.1[M+H - H₂O]⁺Water (18.0 Da)
102.1[M+H - CH₃OH]⁺Methanol (32.0 Da)
88.1[M+H - H₂O - CO]⁺Water and Carbon Monoxide (46.0 Da)
74.1[M+H - COOCH₃]⁺Methoxycarbonyl radical (59.0 Da)

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the crystallographic databases, data from other amino acid hydrochlorides, such as L-threonine, can provide insights into the expected structural features. In the solid state, the amino group will be protonated (-NH₃⁺) and the carboxylic acid will be esterified (-COOCH₃). The hydrochloride salt will feature a chloride anion (Cl⁻) in the crystal lattice, which will participate in hydrogen bonding with the protonated amine and the hydroxyl group.

The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study, based on the known structure of L-threonine.

Table 3: Representative X-ray Crystallographic Data for an Amino Acid Crystal (based on L-Threonine)
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 13.611 Å, b = 7.738 Å, c = 5.142 Å
α, β, γ 90°, 90°, 90°
Volume 541.6 ų
Z (molecules per unit cell) 4

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-amino-2-hydroxybutanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves amino acid esterification followed by hydroxylation and hydrochloride salt formation. For example, methyl esters of amino acids are synthesized under controlled pH and temperature, as seen in the alkylation of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylamine in THF at 60°C for 27 hours . Purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) is critical for isolating high-purity products . Reaction time, solvent choice (e.g., THF vs. DMF), and stoichiometric ratios of reagents (e.g., diisopropylethylamine) significantly impact yield and byproduct formation .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • LCMS/HPLC : To assess purity and retention times under gradient elution (e.g., acetonitrile/water) .
  • 1H-NMR : For structural confirmation and stereochemical analysis. For example, methyl esters of similar compounds show characteristic singlet peaks for methoxy groups (δ ~3.7–3.8 ppm) and splitting patterns for amino/hydroxy protons .
  • Chiral chromatography or polarimetry : To verify enantiomeric purity, as racemization can occur during synthesis .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester or amine groups. Avoid exposure to moisture, as hydrochloride salts are hygroscopic . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?

  • Methodological Answer :

Stereochemical separation : Use preparative chiral HPLC to isolate (R)- and (S)-enantiomers .

In vitro assays : Compare enantiomer activity in target systems (e.g., enzyme inhibition, receptor binding). For example, (2S,3R)-configured benzyl esters show distinct bioactivity due to spatial alignment of functional groups .

Computational modeling : Perform molecular docking to assess enantiomer-target interactions. Contradictions in activity may arise from differential binding affinities or metabolic stability .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation .
  • Low-temperature reactions : Conduct steps at 0–4°C to minimize epimerization or oxidation of the hydroxy group .
  • Byproduct analysis : Use LCMS to identify impurities (e.g., over-alkylated products) and adjust reagent stoichiometry .

Q. How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

Radiolabeling : Synthesize a 14C-labeled analog to track absorption, distribution, and excretion in animal models .

Bioanalytical assays : Use LC-MS/MS to quantify plasma/tissue concentrations. Validate methods for sensitivity (LOQ < 1 ng/mL) and matrix effects .

Metabolite profiling : Identify hydrolysis products (e.g., free amino acids) via high-resolution mass spectrometry .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility screening : Perform equilibrium solubility studies in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
  • Counterion effects : Compare hydrochloride salt solubility with freebase or other salts (e.g., oxalate) . Conflicting data may arise from differences in salt form or crystallinity .

Q. Why do different synthetic protocols report varying yields for this compound?

  • Methodological Answer :

  • Reaction optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, extended reaction times (>24 hours) in THF may degrade sensitive intermediates, reducing yield .
  • Scale-dependent effects : Pilot-scale reactions often face mixing inefficiencies or heat transfer limitations compared to small-scale syntheses .

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